![molecular formula C13H11BrClNO2S B3033260 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide CAS No. 1013573-81-3](/img/structure/B3033260.png)
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds has been a topic of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with varying substituents and evaluating their inhibitory activity. The most potent compounds demonstrated high-affinity inhibition of the enzyme, with IC50 values in the nanomolar range . Similarly, the third paper reports the synthesis of a series of new benzenesulfonamides with a 3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl moiety. These compounds were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, leading to derivatives with different substituents that were tested for cytotoxicity and enzyme inhibition .
Molecular Structure Analysis
The second paper provides a comprehensive analysis of the molecular structure of a sulfonamide compound using various spectroscopic and X-ray crystallography techniques. The compound crystallizes in the monoclinic space group and the unit cell parameters were determined. Density functional theory (DFT) calculations were performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with the experimental data. The study also included analyses such as Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO), providing insights into the electronic properties of the molecule .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide, they do provide insight into the reactivity of similar sulfonamide compounds. For instance, the bioactivity studies in the third paper suggest that the introduction of different substituents can significantly affect the compounds' interactions with biological targets, such as carbonic anhydrase enzymes . This implies that the chemical reactivity of sulfonamides can be fine-tuned for specific biological functions.
Physical and Chemical Properties Analysis
The papers focus on the biological activities and structural analysis of sulfonamide compounds rather than their physical and chemical properties. However, the second paper's use of DFT calculations to predict thermodynamic properties and dipole moments provides some information on the physical properties of the sulfonamide studied. These theoretical predictions are essential for understanding the behavior of these compounds in different environments and could be relevant for the analysis of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide .
Scientific Research Applications
Photodynamic Therapy and Photosensitizing Abilities
- Photodynamic Therapy : A study highlighted the use of new benzenesulfonamide derivative groups substituted with zinc phthalocyanine, which exhibited promising properties for use in photodynamic therapy, particularly in cancer treatment. These compounds demonstrated significant photophysical and photochemical properties, including high singlet oxygen quantum yield, suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Biological and Antimicrobial Activity
- Antimicrobial Activity : A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests potential applications in combating microbial infections (Ranganatha et al., 2018).
Photochemical Properties and Potential in Photocatalysis
- Photocatalytic Applications : The photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents were explored. This compound demonstrated adequate photosensitizing abilities, making it a suitable candidate for photocatalytic applications. The study emphasized its potential in photocatalysis due to favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2021).
Enhancement of Photophysical Properties
- Substituent Effect on Photophysical Properties : A study examining the effect of substituents on the photophysical properties of sulfonamide derivatives, including 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide, revealed that the fluorescence properties of these compounds could be varied by changing the aryl part. This suggests potential applications in fields requiring controlled photophysical properties (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Mode of Action
Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth and reproduction by interfering with the synthesis of folic acid, a vital component for bacterial dna replication .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of sulfonamides .
properties
IUPAC Name |
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-2-7-13(12(15)8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUTEWEPFVKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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